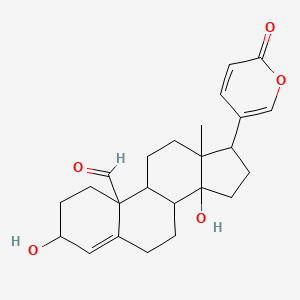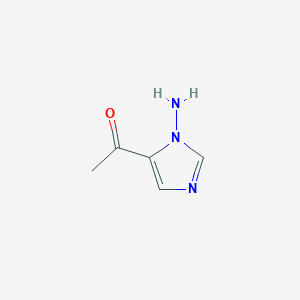![molecular formula C11H20O B13812620 1-[(1R,3R)-3-tert-butylcyclopentyl]ethanone](/img/structure/B13812620.png)
1-[(1R,3R)-3-tert-butylcyclopentyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1R,3R)-3-tert-butylcyclopentyl]ethanone is an organic compound characterized by a cyclopentane ring substituted with a tert-butyl group and an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1R,3R)-3-tert-butylcyclopentyl]ethanone typically involves the following steps:
Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
tert-Butyl Group Introduction: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Ethanone Moiety Addition: The ethanone group is added through acylation reactions, often using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(1R,3R)-3-tert-butylcyclopentyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of a base or acid catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amines or esters.
Aplicaciones Científicas De Investigación
1-[(1R,3R)-3-tert-butylcyclopentyl]ethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(1R,3R)-3-tert-butylcyclopentyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling.
Pathway Modulation: Affecting key biochemical pathways, resulting in altered physiological responses.
Comparación Con Compuestos Similares
- 1-[(1R,2R,3R)-2-(3-Isopropylfuran-2-yl)-3-methylcyclopentyl]ethanone
- 1-[(1R,3R)-3-(1,1-Difluoroethyl)cyclopentyl]ethanone
Comparison: 1-[(1R,3R)-3-tert-butylcyclopentyl]ethanone is unique due to its tert-butyl substitution, which imparts distinct steric and electronic properties compared to similar compounds
Propiedades
Fórmula molecular |
C11H20O |
|---|---|
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
1-[(1R,3R)-3-tert-butylcyclopentyl]ethanone |
InChI |
InChI=1S/C11H20O/c1-8(12)9-5-6-10(7-9)11(2,3)4/h9-10H,5-7H2,1-4H3/t9-,10-/m1/s1 |
Clave InChI |
MSQFZTUDVYIFBT-NXEZZACHSA-N |
SMILES isomérico |
CC(=O)[C@@H]1CC[C@H](C1)C(C)(C)C |
SMILES canónico |
CC(=O)C1CCC(C1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Aminomethyl)-2,5,9-trimethylfuro[3,2-g]chromen-7-one](/img/structure/B13812544.png)



![sodium;[[(2S)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B13812571.png)
![2-{1-[(2-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzoxazole](/img/structure/B13812576.png)
![Ethanone, 1-[2-(4-bromophenyl)-4-(hydroxymethyl)-5-thiazolyl]-](/img/structure/B13812582.png)
![Acetamide, N-[(diphenylamino)thioxomethyl]-](/img/structure/B13812590.png)


![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B13812629.png)

![7-methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene](/img/structure/B13812641.png)
